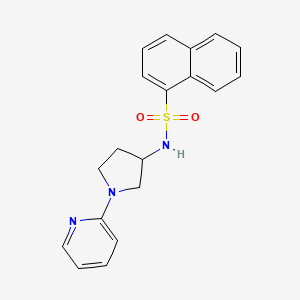

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide” is a complex organic compound that contains several functional groups and structural components, including a pyridine ring, a pyrrolidine ring, a naphthalene ring, and a sulfonamide group . These components are common in many pharmaceuticals and biologically active compounds .

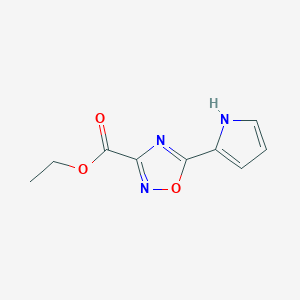

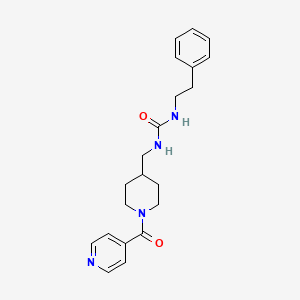

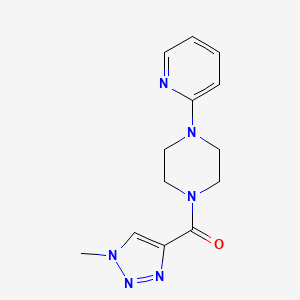

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrolidine ring (a five-membered ring with one nitrogen atom), a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings), and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom) .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the pyridine and pyrrolidine rings might enhance its solubility in polar solvents .科学的研究の応用

Perfluorinated Sulfonamides in Environmental Samples

One study by Shoeib et al. (2005) explored the occurrence, partitioning, and human exposure to perfluorinated alkyl sulfonamides (PFASs) used in consumer products for surface protection. The study, conducted in Ottawa, Canada, found significant indoor air source strength for several PFASs, with implications for human exposure through inhalation and dust ingestion (Shoeib et al., 2005).

Polycyclic Aromatic Hydrocarbons (PAHs) in Occupational Settings

Another research by Waidyanatha et al. (2003) focused on the determination of polycyclic aromatic hydrocarbons (PAHs) in urine of coke oven workers. This study used headspace solid-phase microextraction and gas chromatography-mass spectrometry to measure PAHs, indicating that unmetabolized PAHs can be used to investigate uptake and metabolism in humans (Waidyanatha et al., 2003).

Indoor Sources of Poly- and Perfluorinated Compounds (PFCS)

Shoeib et al. (2011) studied the indoor sources of PFCS in Vancouver, Canada, highlighting the potential toxicity of these compounds and their implications for human exposure. The study contributes to understanding exposure pathways to PFCs, aiding in investigations of related health effects (Shoeib et al., 2011).

Serum Concentrations of Polyfluoroalkyl Compounds

Calafat et al. (2007) provided data on the serum concentrations of 11 polyfluoroalkyl compounds (PFCs) in a representative U.S. population, emphasizing the widespread exposure to PFCs and their potential health implications. This study plays a crucial role in setting research priorities and defining sources and pathways of exposure (Calafat et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,18-9-5-7-15-6-1-2-8-17(15)18)21-16-11-13-22(14-16)19-10-3-4-12-20-19/h1-10,12,16,21H,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNJWUKXDHDKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2646743.png)

![1-benzyl-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2646751.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)

![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)